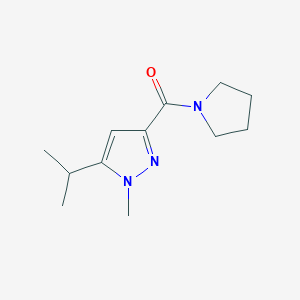
N-cyclopentyl-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as CX-717 and is a member of the ampakine family of drugs. Ampakines are a class of compounds that are known to enhance the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3,3-dimethylbutanamide has been extensively studied for its potential applications in the field of cognitive enhancement. It has been shown to improve memory and learning in animal models, and has been suggested as a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, CX-717 has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and schizophrenia.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-3,3-dimethylbutanamide involves the enhancement of AMPA receptor activity in the brain. This leads to an increase in the strength of synaptic connections between neurons, which is thought to underlie the compound's cognitive enhancing effects. Additionally, CX-717 has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, N-cyclopentyl-3,3-dimethylbutanamide has been shown to have other biochemical and physiological effects. It has been demonstrated to increase wakefulness and alertness in animal models, and has been suggested as a potential treatment for sleep disorders. Additionally, CX-717 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentyl-3,3-dimethylbutanamide in lab experiments is its ability to enhance cognitive function in animal models. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. Additionally, CX-717 has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-3,3-dimethylbutanamide. One area of interest is the development of more potent and selective ampakine compounds that can enhance cognitive function with fewer side effects. Additionally, CX-717 has been suggested as a potential treatment for a variety of neurological and psychiatric disorders, and further research is needed to explore its therapeutic potential in these areas. Finally, the effects of long-term use of ampakine compounds on brain function and health are not well understood, and future studies should investigate the potential risks and benefits of chronic use of these compounds.
Synthesemethoden
The synthesis of N-cyclopentyl-3,3-dimethylbutanamide involves the reaction of cyclopentanone with tert-butylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with methyl magnesium bromide to yield the final compound. This synthesis method has been optimized to produce high yields of CX-717 with high purity.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)8-10(13)12-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHMIVFWSIGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)

![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)

![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)

![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)




![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)